molecular formula C8H16FNO3 B3130754 Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 344413-84-9

Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B3130754
CAS No.: 344413-84-9
M. Wt: 193.22 g/mol
InChI Key: MXXNEFMIRPHICR-LURJTMIESA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXNEFMIRPHICR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184606
Record name 1,1-Dimethylethyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344413-84-9
Record name 1,1-Dimethylethyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344413-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester typically involves the following steps:

  • Fluorination: : The starting material, 3-hydroxypropyl carbamic acid, undergoes fluorination to introduce the fluorine atom at the 2-position.

  • Esterification: : The fluorinated compound is then esterified using 1,1-dimethylethyl alcohol under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the compound is produced through a continuous flow process to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the fluorination and esterification steps, often involving the use of catalysts to increase the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: : The fluorine atom can be reduced to a hydrogen atom.

  • Substitution: : The ester group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reaction is typically carried out under acidic conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used, often in anhydrous ether.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : The major product is the corresponding carboxylic acid.

  • Reduction: : The major product is the corresponding hydrofluoro compound.

  • Substitution: : The major products vary depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Carbamic acid derivatives have been extensively studied for their potential as pharmaceutical agents. The specific compound [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI) shows promise in several areas:

  • Antiviral Agents : Research indicates that carbamate esters can exhibit antiviral properties. The presence of the fluoro and hydroxy groups may enhance their interaction with viral proteins, potentially leading to the development of new antiviral drugs .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial in drug design. For example, it could be explored as a potential inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases .

Agricultural Science

In agriculture, carbamic acid derivatives are often used as pesticides or herbicides due to their ability to disrupt biological processes in pests:

  • Pesticidal Properties : The compound's structure suggests it could be effective against specific pests by interfering with their nervous systems or metabolic pathways. Studies are ongoing to evaluate its efficacy and safety in agricultural applications .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal examined the antiviral activity of various carbamate compounds, including [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI). Results indicated significant inhibition of viral replication in vitro, suggesting that modifications to the carbamate structure could enhance antiviral efficacy .

Case Study 2: Pesticide Development

In agricultural research, a series of field trials were conducted using carbamic acid derivatives as potential pesticides. The trials focused on assessing the effectiveness of [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI) against common agricultural pests. Preliminary results showed promising results in pest control with minimal environmental impact .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Substituents

Table 1: Fluorinated Carbamates
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI) 648900-68-9 C₈H₁₆FNO₃ 193.22 Reference compound with (2S)-fluoro-hydroxypropyl
Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, trans- (9CI) 146726-40-1 C₈H₁₄FNO₂ 187.21 Cyclopropyl ring replaces hydroxypropyl chain
Carbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, (1R-cis)- (9CI) N/A C₈H₁₄FNO₂ 187.21 Cis-stereoisomer of cyclopropyl derivative

Key Observations :

  • The cyclopropyl derivatives (e.g., 146726-40-1) lack the hydroxyl group but retain fluorine, enhancing lipophilicity and metabolic stability .
  • Stereoisomerism (trans vs. cis) in cyclopropyl derivatives impacts binding affinity in receptor-targeted drug candidates .

Analogues with Varied Functional Groups

Table 2: Functional Group Variations
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Differences
Carbamic acid, (2-nitropropyl)-, 1,1-dimethylethyl ester (9CI) 220594-88-7 C₈H₁₆N₂O₄ 204.22 Nitro group replaces fluoro and hydroxyl
Carbamic acid, [(1S)-1-formyl-3-methoxypropyl]-, 1,1-dimethylethyl ester (9CI) 666718-93-0 C₁₀H₁₉NO₄ 217.26 Formyl and methoxy groups on propyl chain

Key Observations :

  • The formyl-methoxypropyl analogue (666718-93-0) introduces electrophilic (formyl) and ether (methoxy) functionalities, broadening its use in cross-coupling reactions .

Cyclic Carbamate Derivatives

Table 3: Cyclic and Aromatic Carbamates
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features
Carbamic acid, (1,2,3,4-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester 137469-86-4 C₁₄H₂₀N₂O₂ 248.32 Tetrahydroquinoline fused ring system
Carbamic acid, [(1R,2S)-2-ethenylcyclopropyl]-, 1,1-dimethylethyl ester 171550-08-6 C₁₀H₁₇NO₂ 191.25 Ethenyl-substituted cyclopropane ring

Key Observations :

  • The tetrahydroquinolinyl compound (137469-86-4) exhibits aromaticity and increased molecular weight, favoring interactions with π-π stacking in enzyme inhibition .
  • The ethenylcyclopropyl derivative (171550-08-6) has a strained cyclopropane ring, enhancing reactivity in ring-opening polymerization or cycloaddition reactions .

Predicted Physicochemical Properties

Table 4: Property Comparison
Property Target Compound (648900-68-9) 171550-08-6 (Ethenylcyclopropyl) 137469-86-4 (Tetrahydroquinolinyl)
Boiling Point (°C) Not reported 253.4 (predicted) Not reported
Density (g/cm³) Not reported 0.99 (predicted) Not reported
pKa Not reported 12.46 (predicted) Not reported

Notes:

  • The ethenylcyclopropyl derivative (171550-08-6) has a lower density and higher pKa compared to linear carbamates, reflecting its nonpolar cyclopropane moiety .

Biological Activity

Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI), with the CAS number 344413-84-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₆FNO₃
  • Molecular Weight : 193.22 g/mol
  • IUPAC Name : tert-butyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate

The compound features a unique fluorinated structure that enhances its reactivity and biological activity compared to non-fluorinated analogs. The presence of the carbamate group (-O-CO-NH-) contributes to its stability and ability to interact with various biological targets.

Carbamic acid derivatives, including 9CI, often act as enzyme inhibitors. A notable mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, these compounds can prolong the action of acetylcholine at synaptic junctions, which may have implications in treating neurological disorders such as Alzheimer's disease .

Biological Activity and Therapeutic Applications

Recent studies have highlighted the biological activity of carbamate derivatives, particularly their potential as therapeutic agents:

  • Neurological Disorders : Compounds similar to 9CI have been shown to exhibit neuroprotective effects and enhance cognitive function by modulating cholinergic signaling pathways.
  • Anticancer Properties : Research indicates that modifications to the carbamate structure can significantly enhance the potency of anticancer agents. For example, substituting certain groups in known anticancer compounds with carbamate moieties has led to increased efficacy .

Case Studies

  • Antitumor Activity : A study demonstrated that a derivative of fumagillin, when modified to include a carbamate group, exhibited a 50-fold increase in antitumor activity compared to its parent compound .
  • Metabolic Stability : Recent research evaluated the metabolic stability of various carbamates and established a correlation between structural modifications and resistance to hydrolysis. Compounds with aryl substituents showed higher metabolic resistance compared to alkyl derivatives .

Comparative Analysis

Compound NameStructureBiological Activity
Carbamic acid, (2-fluoro-3-hydroxypropyl)-, methyl esterStructureModerate AChE inhibition
Carbamic acid, (2-fluoro-3-hydroxypropyl)-, ethyl esterStructureEnhanced antitumor activity
Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)StructureSignificant neuroprotective effects

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-aligned safety measures:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors or aerosols .
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes and seek medical evaluation .
  • Decomposition Risks : Avoid exposure to open flames; decomposition may release nitrogen oxides (NOx) or hydrogen bromide gas .

Q. What synthetic routes yield high enantiomeric purity of this compound?

  • Methodological Answer : Two validated approaches:
  • Chemical Synthesis : Stereoselective reduction of a nitroketone precursor using sodium borohydride in a solvent mixture (e.g., alcohol/halogenated solvent) at -15°C to 0°C achieves >78% yield and >99% chiral purity .
  • Microbial Biotransformation : Use Rhodococcus erythropolis SC 13845 to catalyze enantioselective hydroxylation, achieving 99.4% enantiomeric excess (ee) .
MethodYieldEnantiomeric PurityConditions
Sodium Borohydride>78%>99% ee-15°C to 0°C, alcohol solvent
Rhodococcus Biocatalysis99.4% ee99.4% eeAqueous, pH 7, 25°C

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 19^{19}F NMR to confirm the (2S)-stereochemistry and fluorine positioning .
  • HPLC-MS : Reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) and MS detection validates purity and molecular weight (C9_9H18_{18}FNO4_4, MW 235.24) .
  • Polarimetry : Measure optical rotation to verify enantiomeric composition (e.g., [α]D_D = +15.2° in methanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC and identify byproducts (e.g., fluoroepoxides) using LC-QTOF-MS .
  • Kinetic Modeling : Apply Arrhenius equations to predict degradation rates at different temperatures. For example, a pH 7 buffer at 25°C showed <5% degradation over 30 days, while pH 2 caused 20% hydrolysis .

Q. What is the impact of the (2S)-stereochemistry on biological activity or reactivity?

  • Methodological Answer :
  • Enzymatic Selectivity : The (2S)-configuration enhances substrate recognition in enzymatic assays (e.g., binding to hydroxysteroid dehydrogenases with 10-fold higher affinity than the (2R)-isomer) .
  • Chemical Reactivity : The fluorine atom’s axial position in the (2S)-isomer increases electrophilicity, accelerating nucleophilic substitution reactions (e.g., 2x faster than (2R)-isomer in SN2 reactions with thiols) .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with tert-butanol to reduce elimination by-products (e.g., fluoroalkene formation decreased from 15% to 2%) .
  • Temperature Control : Maintain reaction temperatures below 0°C to suppress racemization (e.g., 0°C vs. 25°C reduced racemization from 8% to <1%) .
  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) to enhance stereocontrol in asymmetric reductions .

Q. What strategies mitigate challenges in isolating reactive intermediates during synthesis?

  • Methodological Answer :
  • In Situ Quenching : Add triethylamine to stabilize acid-sensitive intermediates (e.g., tert-butyl carbamate intermediates) during workup .
  • Chromatography : Use flash chromatography with silica gel modified with 5% triethylamine to prevent adsorption of polar intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability in aqueous vs. non-aqueous solvents?

  • Methodological Answer :
  • Controlled Replication : Reproduce studies using standardized conditions (e.g., 1 mM compound in DMSO vs. PBS). For example, DMSO solutions showed no degradation over 7 days, while PBS (pH 7.4) caused 12% hydrolysis .
  • Mechanistic Studies : Use 18^{18}O-labeling to trace hydrolysis pathways, identifying whether degradation is pH-dependent or solvent-catalyzed .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 2
Reactant of Route 2
Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)

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